

# Thermodynamic Properties of Gas-Phase Vinyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: Vinyl bromide

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This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **vinyl bromide** ( $\text{CH}_2=\text{CHBr}$ ) in the gas phase. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the logical relationships between these properties.

## Core Thermodynamic Properties

The fundamental thermodynamic properties of **vinyl bromide** in the gas phase, including the standard enthalpy of formation, ideal gas heat capacity, standard molar entropy, and standard Gibbs free energy of formation, are crucial for understanding its chemical behavior, reactivity, and stability.

## Data Summary

The following tables summarize the key quantitative thermodynamic data for **vinyl bromide** in the gas phase.

Table 1: Standard Molar Thermodynamic Properties of **Vinyl Bromide** Gas at 298.15 K

Property	Symbol	Value	Units	Reference
Standard Enthalpy of Formation	$\Delta_f H^\circ$	$79.2 \pm 1.9$	kJ/mol	[1]
Ideal Gas Heat Capacity	$C_{p, \text{gas}}$	56.43	J/mol·K	[2]

Note: The value for the standard molar entropy and standard Gibbs free energy of formation are not readily available in the literature and can be estimated using statistical mechanics or computational methods.

Table 2: Temperature-Dependent Ideal Gas Heat Capacity of **Vinyl Bromide**

Temperature (K)	Ideal Gas Heat Capacity ( $C_{p, \text{gas}}$ ) (J/mol·K)
308.00	56.43
497.75	75.28

Source: Cheméo[2]

## Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. The following sections detail the methodologies for key experiments cited in this guide.

### Determination of the Standard Enthalpy of Formation by Catalytic Hydrogenation

The standard enthalpy of formation of **vinyl bromide** gas was determined by Lacher, Kianpour, et al. in 1957 through the catalytic hydrogenation of **vinyl bromide**. [1] This value was later reanalyzed by Cox and Pilcher in 1970. [1] The experimental method involves reacting the compound with hydrogen gas in the presence of a catalyst and measuring the heat evolved.

## Experimental Workflow for Catalytic Hydrogenation

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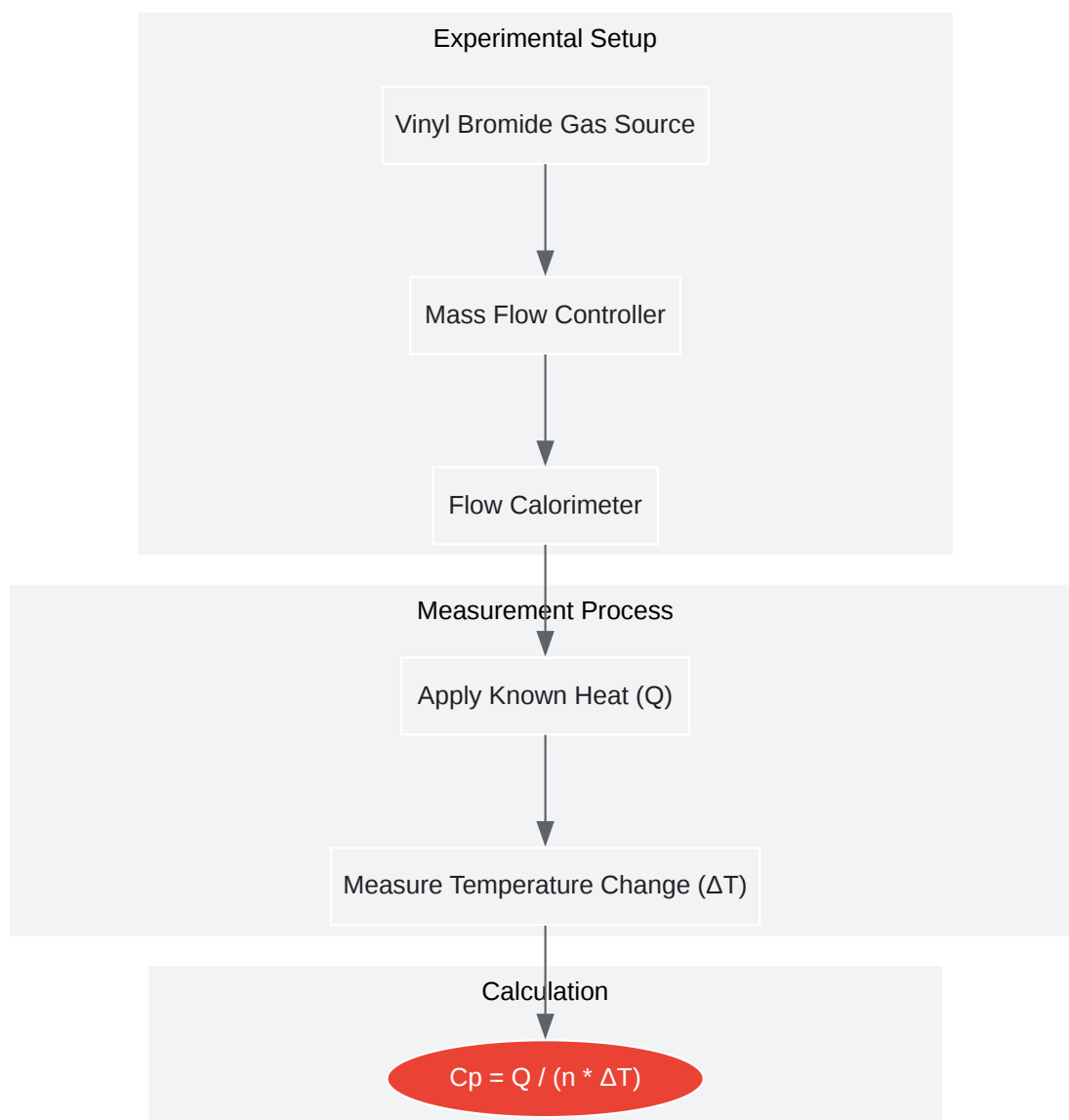
Caption: Workflow for determining the enthalpy of formation via catalytic hydrogenation.

The core of this method is a flow calorimeter containing a catalyst, typically platinum or palladium. A known flow rate of **vinyl bromide** gas and a stoichiometric excess of hydrogen gas are introduced into the calorimeter. The heat produced by the exothermic hydrogenation reaction is measured by monitoring the temperature difference between the inlet and outlet of the calorimeter. By applying Hess's Law and using the known standard enthalpies of formation of the product (ethyl bromide) and hydrogen, the standard enthalpy of formation of **vinyl bromide** can be calculated.

## Determination of Gas-Phase Heat Capacity

The ideal gas heat capacity ( $C_{p,gas}$ ) can be determined experimentally using various calorimetric techniques. A common method involves a flow calorimeter.

Experimental Workflow for Measuring Gas-Phase Heat Capacity



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Caption: Workflow for the experimental determination of gas-phase heat capacity.

In this method, a steady, known molar flow rate ( $n$ ) of **vinyl bromide** gas is passed through a calorimeter. A precisely measured amount of heat ( $Q$ ) is supplied to the gas stream, and the

resulting temperature increase ( $\Delta T$ ) is accurately measured. The molar heat capacity at constant pressure ( $C_p$ ) is then calculated using the formula:  $C_p = Q / (n * \Delta T)$ . This measurement is repeated at various temperatures to determine the temperature dependence of the heat capacity.

## Relationship Between Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental thermodynamic equations. Understanding these relationships is essential for applying the data effectively.

Logical Relationship of Thermodynamic Properties



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Caption: Interrelationship of core thermodynamic properties.

The Gibbs free energy ( $\Delta G^\circ$ ), a measure of the spontaneity of a process at constant temperature and pressure, is defined by the Gibbs-Helmholtz equation:  $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$ . The

enthalpy ( $\Delta H^\circ$ ) and entropy ( $S^\circ$ ) are themselves dependent on temperature, and this dependence is described by the heat capacity ( $C_p$ ). Specifically, the change in enthalpy and entropy with temperature can be calculated by integrating the heat capacity over the temperature range of interest. This interconnectedness highlights the importance of accurate heat capacity data for extrapolating other thermodynamic properties to different temperatures.

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## References

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